N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine
Description
N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine (hereafter referred to as Compound A) is a tetradentate ligand featuring a benzimidazole core flanked by two pyridylmethylamine arms. This compound has garnered attention for its ability to form stable lanthanide complexes, particularly in the context of luminescent materials and metallopolymers . Its structural uniqueness lies in the combination of a rigid benzimidazole moiety and flexible pyridylmethyl groups, enabling versatile coordination geometries.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-2-10-19-18(9-1)23-20(24-19)15-25(13-16-7-3-5-11-21-16)14-17-8-4-6-12-22-17/h1-12H,13-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPRTGDUIGVXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345349-15-7 | |
| Record name | 345349-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine, identified by CAS number 345349-15-7, is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines benzimidazole and pyridine moieties, which are known for their diverse pharmacological properties.
Structural Overview
The molecular formula of the compound is with a molecular weight of 329.40 g/mol. The structure can be represented as follows:
Anticancer Properties
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms involving the induction of apoptosis via reactive oxygen species (ROS) generation and DNA damage pathways . The specific compound may share similar mechanisms due to its structural similarities with other active benzimidazole derivatives.
Table 1: Summary of Anticancer Activity in Benzimidazole Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Complex 2b | Human Melanoma A375 | Induces ROS, DNA damage, p53 activation | |
| Various Derivatives | Multiple Cancers | Apoptosis induction, cell cycle arrest |
Antimicrobial Activity
Benzimidazole derivatives have also been noted for their antimicrobial properties. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the low mg/mL range against pathogens like Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
The biological activity of this compound may involve multiple mechanisms:
- ROS Generation : Induction of oxidative stress leading to cellular apoptosis.
- DNA Damage : Interaction with DNA resulting in strand breaks.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to G2/M phase arrest.
Case Studies
A comprehensive review highlighted various studies on benzimidazole derivatives, emphasizing their broad-spectrum pharmacological properties ranging from anticancer to antimicrobial effects . Notably, a study focused on the synthesis and biological evaluation of a series of benzimidazole compounds, revealing promising results in inhibiting tumor growth in vivo models.
Example Case Study
In one study, a specific benzimidazole derivative was tested against several cancer cell lines and demonstrated significant inhibition of cell proliferation coupled with low toxicity to normal cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Basic Information
- Chemical Name : N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine
- CAS Number : 345349-15-7
- Molecular Formula : CHN
- Molecular Weight : 329.40 g/mol
Structural Characteristics
The compound features a benzimidazole moiety linked to pyridine groups, which are known for their diverse biological activities. The structural complexity allows for interactions with various biological targets, making it a valuable candidate for drug development.
Medicinal Chemistry
The compound's structure suggests significant potential in medicinal chemistry, particularly as a lead compound for drug development targeting various diseases. The presence of the benzimidazole and pyridine moieties indicates possible interactions with enzymes and receptors involved in cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of imidazole and pyridine have been shown to exhibit potent activity against cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
Research has demonstrated that compounds containing benzimidazole and pyridine rings possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Quantum Chemical Investigations
Quantum chemical studies have provided insights into the electronic properties of this compound. These investigations include:
- Density Functional Theory (DFT) calculations to predict molecular behavior.
- Analysis of frontier molecular orbitals which helps in understanding reactivity and stability .
Material Science
The compound's unique structural features may also lend themselves to applications in material science, particularly in the development of organic semiconductors or sensors. The electronic properties derived from its molecular structure can be exploited in creating materials with specific optical or electronic characteristics.
Summary of Biological Activities
Quantum Chemical Properties
| Property | Value |
|---|---|
| Molecular Electrostatic Potential | Analyzed via DFT methods |
| Frontier Molecular Orbitals | Explored for reactivity insights |
| Electron Localization Function | Detailed mapping conducted |
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of benzimidazole derivatives and evaluated their anticancer efficacy against various cell lines. The results indicated that modifications to the pyridine groups enhanced cytotoxicity, suggesting that this compound could serve as a scaffold for developing more potent anticancer agents .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of similar compounds, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that the compound's structure facilitates binding to bacterial targets, leading to effective microbial inhibition .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features
Compound A contains four nitrogen donor atoms:
- One benzimidazole N atom.
- Two pyridine N atoms.
- One tertiary amine N atom.
This contrasts with simpler ligands like N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine (Compound B, ), which lacks pyridylmethyl groups, reducing its denticity to three . Similarly, N-methyl-[(1-phenyl-1H-imidazol-2-yl)methyl]amine (Compound C, ) features only two donor atoms, limiting its coordination versatility .
Coordination Geometry
In the Er(III) complex of Compound A (), the ligand adopts a tetradentate κ⁴N,N′,N″,N‴ coordination mode, forming a 10-coordinate Er³⁺ center with additional nitrate ligands. Key bond parameters include:
In contrast, bpqa (1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)-N-(quinolin-2-ylmethyl)methanamine, ) forms a 5-coordinate Cu(II) complex with a square-pyramidal geometry (τ = 0.16), highlighting how additional quinoline donors alter metal coordination preferences .
Functional Comparison
Luminescence Properties
Compound A’s Er(III) complex exhibits luminescence due to efficient ligand-to-metal energy transfer, a property shared with other benzimidazole-pyridine hybrids.
Thermal and Mechanical Stability
The styrene-functionalized derivative of Compound A () enables copolymerization with monomers like methyl methacrylate (MMA), enhancing mechanical stability in metallopolymers. This contrasts with non-polymerizable analogs (e.g., Compound B), which lack processability for device integration .
Anion Sensing
Unlike anion-responsive Eu(III) complexes (), which use chiral tripodal ligands for selective Cl⁻ detection, Compound A’s rigid structure limits anion-binding flexibility. However, its benzimidazole moiety could be modified for targeted sensing applications .
Preparation Methods
Preparation of 1H-Benzo[d]imidazol-2-ylmethylamine
Benzimidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acids or their equivalents. For the 2-aminomethyl variant, a modified approach involves:
-
Cyclization : Reacting o-phenylenediamine with glycolic acid under acidic conditions to form 1H-benzo[d]imidazol-2-ylmethanol.
-
Oxidation and Amination : Converting the methanol group to an aldehyde via oxidation (e.g., using MnO₂), followed by reductive amination with ammonium acetate and sodium cyanoborohydride to yield the primary amine.
This intermediate is critical for introducing the benzimidazole moiety into the final compound.
Synthesis of Pyridin-2-ylmethylamine Derivatives
Pyridin-2-ylmethylamine is commercially available but can be synthesized via:
-
Buchwald–Hartwig Amination : Coupling 2-chloropyridine with methylamine using a palladium catalyst.
-
Reduction of Nitriles : Reducing 2-pyridinecarbonitrile with lithium aluminum hydride (LiAlH₄) to obtain the amine.
For N-substituted variants (e.g., N-(pyridin-2-ylmethyl)methanamine), reductive amination of pyridine-2-carbaldehyde with methylamine is employed, often using sodium triacetoxyborohydride (STAB) as the reducing agent.
Assembly of the Methanamine Core
The central methanamine structure is constructed via a double reductive amination strategy:
-
First Alkylation : Reacting methanamine with pyridine-2-carbaldehyde in the presence of STAB to form N-(pyridin-2-ylmethyl)methanamine.
-
Second Alkylation : Introducing the benzimidazole fragment by reacting the intermediate with 1H-benzo[d]imidazole-2-carbaldehyde under similar reductive conditions.
Reaction Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: Room temperature to 60°C.
-
Reducing Agent: STAB or sodium cyanoborohydride.
Alternative Pathways from Patent Literature
One-Pot Sequential Alkylation (WO2017023989A1)
This patent describes a streamlined approach for analogous structures:
-
Initial Coupling : Methanamine is reacted with 2-(bromomethyl)pyridine in acetonitrile at reflux to form N-(pyridin-2-ylmethyl)methanamine.
-
Benzimidazole Introduction : The intermediate is treated with 2-(chloromethyl)-1H-benzo[d]imidazole and K₂CO₃ in dimethylformamide (DMF) at 80°C.
Key Data :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 2-(Br)pyridine | MeCN | Reflux | 85% |
| 2 | 2-(Cl)benzimidazole | DMF | 80°C | 68% |
This method avoids isolation of intermediates, improving efficiency.
Reductive Amination with Preformed Fragments (WO1998022459A1)
A two-step protocol is outlined:
-
Acylation : Methanamine is acylated with 2-pyridinecarbonyl chloride to form N-(pyridin-2-ylcarbonyl)methanamine.
-
Reductive Coupling : The acylated amine undergoes reductive amination with 1H-benzo[d]imidazol-2-ylmethanol using sodium borohydride in methanol.
Advantages :
-
Higher selectivity for secondary amine formation.
-
Reduced byproducts compared to alkylation methods.
Purification and Characterization
Post-synthesis purification typically involves:
-
Column Chromatography : Using silica gel and eluents like ethyl acetate/hexane (3:7).
-
Recrystallization : From ethanol/water mixtures to achieve >95% purity.
Characterization Data :
Challenges and Optimization
Steric Hindrance
The bulky benzimidazole and pyridine groups impede reaction kinetics. Strategies to mitigate this include:
Byproduct Formation
Competing over-alkylation or dimerization is minimized by:
-
Controlled stoichiometry (1:1 ratio of amines to aldehydes).
-
Slow addition of reducing agents to prevent exothermic side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| One-Pot Alkylation | 68 | 92 | Rapid, fewer steps |
| Reductive Amination | 75 | 95 | Higher selectivity |
| Patent-Based Acylation | 60 | 90 | Scalable for industrial use |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine, and how are intermediates characterized?
- Methodology : A multi-step approach is recommended:
- Step 1 : Condensation of pyridine-2-carbaldehyde with 2-aminomethylpyridine under anhydrous THF/Na₂SO₄ to form imine intermediates (yield: ~92%) .
- Step 2 : Reduction of the imine using NaBH₄ in MeOH to yield di(2-picolyl)amine derivatives (yield: ~65%) .
- Step 3 : Propargylation or alkylation with brominated benzimidazole precursors under K₂CO₃/THF to install the benzimidazole moiety .
Q. How can conflicting spectroscopic data for intermediates be resolved during synthesis?
- Analysis : Discrepancies in integration or unexpected splitting may arise from tautomerism in benzimidazole rings or solvent polarity effects. For example, imine intermediates in CDCl₃ may show dynamic exchange broadening, requiring low-temperature NMR or alternative solvents (e.g., DMSO-d₆) .
- Validation : Cross-check with HRMS and elemental analysis (e.g., C, H, N % within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What coordination chemistry applications exist for this compound, and how does its structure influence metal-binding selectivity?
- Applications : The compound acts as a tetradentate ligand (N^4 donor) for lanthanides (e.g., Er³⁺) and transition metals, forming stable complexes with potential use in catalysis or luminescent materials .
- Structural Insights : Crystal structures (e.g., Er(III) complex, CCDC 2247835) reveal κ⁴-coordination via two pyridyl N-atoms, one benzimidazole N-atom, and a methylamine bridge .
- Selectivity : The rigid benzimidazole-pyridyl framework favors smaller ionic radii metals (e.g., Er³⁺ over La³⁺) due to steric and electronic constraints .
Q. How can computational methods predict the optoelectronic properties of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO-LUMO gaps) .
- TD-DFT : Simulate UV-Vis spectra (e.g., λ_max ≈ 350–400 nm for π→π* transitions) and compare with experimental data .
- Results :
| Property | Experimental Value | Calculated Value | Deviation |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 3.8 | 3.6 | 5.3% |
| λ_max (nm) | 370 | 358 | 3.2% |
Data Contradictions and Resolution
Q. Why do synthetic yields vary significantly when introducing benzimidazole moieties?
- Key Factors :
- Steric Hindrance : Bulky substituents on benzimidazole (e.g., 4-vinylbenzyl) reduce alkylation efficiency (yield: 50–70% vs. 85–92% for unsubstituted analogs) .
- Solvent Effects : Microwave-assisted reactions in MeCN improve yields by 15–20% compared to conventional heating .
Methodological Recommendations
Q. What advanced techniques are critical for analyzing metal complexes of this ligand?
- Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
